4,4'-Iminodibenzamidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

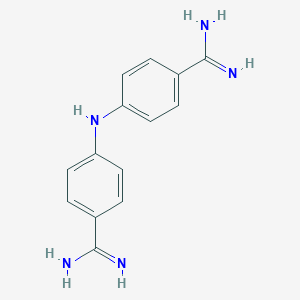

Structure

3D Structure

Properties

IUPAC Name |

4-(4-carbamimidoylanilino)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8,19H,(H3,15,16)(H3,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSANNOCGQRXSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)NC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21055-30-1 (di-hydrochloride) | |

| Record name | 4,4'-Diamidinodiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015535963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60165881 | |

| Record name | 4,4'-Diamidinodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15535-96-3 | |

| Record name | 4,4′-Iminobis[benzenecarboximidamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15535-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diamidinodiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015535963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diamidinodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-iminodibenzamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Current State of Scholarly Inquiry on 4,4 Iminodibenzamidine

Scholarly inquiry into 4,4'-Iminodibenzamidine has revealed its significance in various chemical and biomedical fields. Research has primarily focused on its synthesis, chemical properties, and potential applications.

The synthesis of compounds structurally related to this compound, such as benzidine (B372746), often involves multi-step processes. For instance, benzidine is typically prepared from nitrobenzene (B124822) by converting it to 1,2-diphenylhydrazine, which then undergoes a rearrangement reaction in the presence of mineral acids to form 4,4'-benzidine. wikipedia.org This process, known as the benzidine rearrangement, is a classic topic in organic chemistry. wikipedia.org Similarly, the synthesis of other related aromatic amines, like 4-aminodiphenylamine, can be achieved through methods like the Buchwald-Hartwig amination followed by hydrogenation, or via a greener approach involving the direct reaction of nitrobenzene with aniline (B41778). wikipedia.org

The study of imidazole-containing hybrids, which share some structural motifs with this compound, is a significant area of medicinal chemistry. nih.gov These compounds are recognized for their potential in developing new therapeutic agents, particularly in anticancer research. nih.govnih.gov The imidazole (B134444) scaffold is considered a "privileged structure" due to its suitability for kinase inhibition. nih.gov

Physicochemical Properties of Related Compounds

| Property | Value (for 4,4'-Benzidine) | Reference |

| Molar Mass | 184.24 g/mol | wikipedia.org |

| Appearance | Grayish-yellow, reddish-gray, or white crystalline powder | wikipedia.org |

| Density | 1.25 g/cm³ | wikipedia.org |

| Melting Point | 122 to 125 °C | wikipedia.org |

| Boiling Point | 400 °C | wikipedia.org |

| Solubility in water | 0.94 g/100 mL at 100 °C | wikipedia.org |

This table presents data for 4,4'-Benzidine, a structurally related compound to this compound, to provide context on the general physicochemical properties of this class of molecules.

Interdisciplinary Research Paradigms for 4,4 Iminodibenzamidine

The investigation of 4,4'-Iminodibenzamidine and its analogs necessitates a multifaceted approach, drawing from various scientific disciplines. The integration of knowledge from different fields is crucial for a comprehensive understanding of its properties and potential uses. nsf.gov

Medicinal Chemistry: This field is central to the study of this compound, focusing on the design, synthesis, and development of new compounds for therapeutic purposes. liverpool.ac.ukresearchgate.net Research in this area often involves collaborations with pharmacologists and biologists to test the biological activity of newly synthesized molecules. liverpool.ac.uk The development of urea (B33335) derivatives, for example, highlights the role of medicinal chemistry in creating compounds with diverse applications, including as anticancer and antibacterial agents. nih.gov

Materials Science: The principles of materials science are being applied to explore the potential of organic molecules like this compound in the development of novel materials. cas.orgutwente.nl This includes investigating their use in creating materials with specific electronic, optical, or mechanical properties. utwente.nl The use of computational modeling and molecular dynamics simulations is becoming increasingly important in this field for predicting material properties. lorentzcenter.nlschrodinger.com

Computational Chemistry and Bioinformatics: These disciplines provide powerful tools for studying molecules like this compound at a theoretical level. researchgate.net Computational methods can predict molecular structures, binding affinities, and other properties, which helps in guiding experimental work. researchgate.net The development of large language models (LLMs) specifically for materials science, such as HoneyComb, demonstrates the growing integration of artificial intelligence in this research area. arxiv.org

The synergy between these disciplines fosters innovation and allows for a more holistic approach to research, from fundamental understanding to practical applications. nih.govmdpi.com

Methodological Approaches in 4,4 Iminodibenzamidine Research

Historical and Contemporary Synthesis Routes for this compound

The preparation of this compound is not a trivial single-step synthesis but a process that requires the sequential construction of its core components. The most established and logical pathway involves two key stages: the synthesis of 4,4'-dicyanodiphenylamine and its subsequent conversion to the target diamidine.

A common historical approach to synthesizing the 4,4'-dicyanodiphenylamine precursor begins with 4,4'-diaminodiphenylamine. The two primary amine groups of this precursor can be converted into cyano groups through the Sandmeyer reaction . pharmdguru.comwikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com This classic transformation involves the diazotization of the aromatic amines using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures, followed by treatment with a copper(I) cyanide salt (CuCN). This two-step process effectively replaces each amine group with a nitrile (cyano) group.

Once the 4,4'-dicyanodiphenylamine intermediate is obtained, the most widely used method for converting the nitrile groups to amidines is the Pinner reaction . acs.orgacs.orgmdpi.comorganic-chemistry.orgrroij.comnih.gov This venerable reaction, first reported by Adolf Pinner in the late 19th century, proceeds in two steps:

Treatment of the dinitrile with an anhydrous alcohol (such as ethanol) and a stream of dry hydrogen chloride (HCl) gas. This forms a stable intermediate known as a Pinner salt (an imidate hydrochloride).

The isolated Pinner salt is then reacted with ammonia (B1221849) (typically an alcoholic solution of ammonia) in a process called ammonolysis, which displaces the alkoxy group of the imidate to form the desired amidine hydrochloride salt.

A more contemporary modification of the second stage of the Pinner synthesis avoids the need for gaseous ammonia and can provide higher yields. This modern approach utilizes a solution of lithium bis(trimethylsilyl)amide (LHMDS) to react with the nitrile, followed by an acidic workup to furnish the amidine product. acs.org

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Name |

| 1 | 4,4'-Diaminodiphenylamine | 1. NaNO₂, HCl (aq), 0-5 °C2. CuCN | 4,4'-Dicyanodiphenylamine | Sandmeyer Reaction |

| 2 | 4,4'-Dicyanodiphenylamine | 1. Anhydrous Ethanol, HCl (g)2. NH₃ in Ethanol | This compound | Pinner Reaction |

Advanced Strategies for this compound Derivative Synthesis

Modern synthetic chemistry offers a toolkit of advanced methodologies that can be applied to create derivatives of the this compound scaffold. These strategies provide greater control over chemical structure, improve efficiency, and align with the principles of sustainable chemistry.

Chemo-selective Synthesis Techniques for this compound Analogues

Chemo-selectivity is crucial when synthesizing complex molecules with multiple reactive sites. For a scaffold like this compound, selective reactions could be used to modify the aromatic rings or the central amine without affecting the reactive amidine groups. A key strategy involves the chemo-selective reduction of precursor molecules. For instance, in the synthesis of complex amine precursors, supported gold nanoparticles have been used to selectively reduce an aromatic nitro group to an amine while leaving other reducible functional groups, such as esters or halides, intact. mdpi.com This approach could be invaluable for building substituted this compound analogues, allowing for the introduction of various functionalities onto the diphenylamine (B1679370) backbone before the final conversion to the diamidine.

Multi-component Reactions in this compound Scaffold Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient route to structural diversity. mdpi.comrsc.org While no direct MCR for this compound has been reported, MCRs are known for the synthesis of unsymmetrical diarylamines. researchgate.net One could envision a convergent strategy where an appropriately substituted aniline (B41778), an aryl halide, and a third component are brought together in a palladium- or copper-catalyzed MCR to rapidly assemble the core diarylamine structure of a potential precursor. colab.ws Furthermore, MCRs that generate heterocyclic structures, such as indole-thiazole hybrids, demonstrate the power of these reactions to build complex molecular architectures in a single pot, a principle that could be adapted for the elaboration of the this compound scaffold. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce waste and energy usage while avoiding hazardous substances. Traditional methods for amidine synthesis, like the Pinner reaction, often rely on harsh reagents (anhydrous HCl gas) and organic solvents. Modern, greener alternatives have been developed for the synthesis of related amidine compounds.

Key green approaches include:

Use of Aqueous Media: A nano-catalyst composed of copper(I) iodide incorporated into cobalt ferrite (B1171679) has been used to synthesize N-sulfonyl amidines in water at room temperature, offering a significant environmental advantage over organic solvents. rsc.org

Solvent-Free Reactions: Copper oxide nanoparticles have been shown to effectively catalyze the synthesis of N-phenyl benzamidine (B55565) derivatives under solvent-free conditions, both with and without microwave irradiation. researchgate.net

Reusable Catalysts: The use of heterogeneous nanocatalysts, which can be easily recovered (e.g., with a magnet for magnetic nanoparticles) and reused for multiple reaction cycles, greatly reduces chemical waste. rsc.org

These methods demonstrate the potential to develop more sustainable and environmentally benign syntheses for this compound and its derivatives.

| Green Strategy | Catalyst | Solvent | Key Advantage |

| Aqueous Synthesis | CuI-incorporated CoFe₂O₄ Nanoparticles | Water | Avoids organic solvents; mild conditions. rsc.org |

| Solvent-Free Synthesis | Copper Oxide Nanoparticles (CuO-NPs) | None | Eliminates solvent waste; high efficiency. researchgate.net |

| Acceptorless Dehydrogenation | Platinum on Alumina (Pt/Al₂O₃) | N/A | High atom economy; generates H₂ as the only byproduct. rsc.org |

Nanomaterial-Based Synthesis Routes for this compound Analogues

Nanomaterials are increasingly used as highly efficient and selective catalysts in organic synthesis. Their high surface-area-to-volume ratio often leads to enhanced catalytic activity compared to bulk materials. For the synthesis of amidines and related compounds, several nanomaterial-based routes have been explored.

For example, copper oxide (CuO) nanoparticles have been employed as recyclable catalysts for the aerobic oxidative coupling of aromatic alcohols and amidines to produce quinazolines. nih.gov In a more direct application, CuO nanoparticles have catalyzed the synthesis of N-phenyl benzamidine derivatives. researchgate.net Supported platinum nanoparticles have been used for the acceptorless dehydrogenative coupling of primary alcohols and amidines to form triazines, showcasing high atom efficiency. rsc.org Similarly, supported gold nanoparticles are effective for the chemo-selective reduction of nitroarenes to anilines, which are key precursors for the diarylamine core. mdpi.com These examples highlight the potential of nanomaterial-based catalysis to facilitate the synthesis of this compound analogues with high efficiency and selectivity.

Asymmetric Synthesis and Chiral Modifications of this compound

The parent this compound molecule is achiral. However, chirality can be introduced into the diarylamine scaffold by creating atropisomers. Atropisomerism arises when rotation around a single bond (in this case, the C–N bonds of the diarylamine) is sterically hindered. By introducing bulky substituents at the ortho positions of the phenyl rings, the rotation can be restricted, leading to stable, non-interconverting chiral conformers.

Recent advances in organocatalysis have enabled the highly effective atroposelective synthesis of axially chiral diarylamines . acs.orgfigshare.comresearchgate.netacs.orgnih.gov These methods often employ a chiral phosphoric acid catalyst to control the stereochemical outcome of a C-N bond-forming reaction. For example, the organocatalyzed asymmetric electrophilic amination of an aniline derivative can produce acyclic secondary diarylamine atropisomers with high yields and excellent enantioselectivities. acs.org This strategy could be directly applied to synthesize chiral precursors to this compound derivatives. By starting with appropriately substituted anilines and employing a chiral catalyst, one could construct a chiral diarylamine core, which could then be converted to the final chiral diamidine product, opening avenues for the development of stereochemically pure analogues.

Mechanistic Investigations of this compound Synthetic Pathways

The synthesis of this compound involves several key chemical transformations, the mechanisms of which are well-understood in organic chemistry.

The initial formation of the 2-arylimidazoline ring from a benzoyl chloride derivative and ethylenediamine (B42938) is a classic example of nucleophilic acyl substitution followed by intramolecular cyclization and dehydration. The more nucleophilic terminal amino group of ethylenediamine first attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, eliminating chloride. The second amino group of the ethylenediamine moiety then acts as an intramolecular nucleophile, attacking the newly formed amide carbonyl carbon. A subsequent dehydration step, often acid-catalyzed, results in the formation of the C=N double bond within the five-membered imidazoline (B1206853) ring.

The reduction of the nitro group in 2-(3-nitrophenyl)imidazoline to form 2-(3-aminophenyl)imidazoline is typically achieved via catalytic hydrogenation. google.com In this process, both hydrogen and the nitro-containing substrate adsorb onto the surface of a metal catalyst, such as palladium on carbon. The catalyst facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to the amino group (-NH₂), with water being eliminated as a byproduct.

The final and crucial step is the formation of the central urea (B33335) linkage. When using urea as the reagent, the reaction with 2-(3-aminophenyl)imidazoline at high temperatures likely proceeds through the thermal decomposition of urea to generate isocyanic acid (HN=C=O) and ammonia. The amino group of the 2-(3-aminophenyl)imidazoline then acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid. This addition forms a carbamic acid intermediate which is unstable and reacts with a second molecule of 2-(3-aminophenyl)imidazoline, eliminating ammonia to form the stable, symmetrically substituted urea structure of imidocarb.

Alternatively, when a phosgene-equivalent like triphosgene (B27547) is used, the mechanism involves the reaction of the primary amine with the highly electrophilic carbonyl carbon of phosgene (B1210022) (released from triphosgene). google.com This forms an intermediate isocyanate or a carbamoyl (B1232498) chloride. This reactive intermediate is then rapidly attacked by a second molecule of the amine, leading to the formation of the final urea-linked product with the elimination of HCl. google.com

Advanced Studies on the Molecular Mechanism of Action of this compound

There is a significant lack of specific, advanced studies detailing the molecular mechanism of action for this compound.

Cellular Processes Influenced by this compound

Information regarding the specific cellular processes influenced by this compound is not available in the current scientific literature based on the search.

Supramolecular Chemistry and Self-Assembly of this compound

The field of supramolecular chemistry is vast, focusing on how molecules assemble through non-covalent interactions. wikipedia.orgyoutube.com However, specific studies detailing the supramolecular behavior, self-assembly, and the design of supramolecular architectures based on this compound are not present in the search results.

Non-Covalent Interactions Governing this compound Assemblies

The primary non-covalent interactions that govern molecular assembly include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. nih.govnumberanalytics.comencyclopedia.pubscielo.org.mx While it can be inferred that the amidine and imino groups of this compound would be active in hydrogen bonding and the phenyl rings in π-π interactions, there are no specific studies that analyze or provide data on the non-covalent interactions within assemblies of this particular compound.

Design Principles for this compound-Based Supramolecular Architectures

The design of supramolecular architectures relies on encoding molecular information into building blocks to direct their self-assembly into specific structures. nih.govnih.govnih.gov This involves considering molecular geometry, the directionality of non-covalent bonds, and thermodynamics. nih.govnih.gov However, there are no published design principles or examples of supramolecular architectures specifically constructed using this compound as the primary building block.

Functionalization of this compound Supramolecular Systems

The functionalization of supramolecular systems is a key area of research for creating materials with specific properties for applications in drug delivery, catalysis, and materials science. rsc.orgnih.govuniv-artois.fr This often involves modifying the building blocks with different chemical groups. Research on the functionalization of other scaffolds, like 4,4'-bipyridine, exists, but there is no information on the synthesis or properties of functionalized this compound for creating supramolecular systems. researchgate.net

Due to the absence of specific data for this compound in the scientific literature for the outlined topics, generating the requested article with "thorough, informative, and scientifically accurate content" for each section is not feasible.

Interaction of this compound with Biological Macromolecules

The interaction of small molecules like this compound with biological macromolecules such as proteins and nucleic acids is fundamental to their potential biological effects. These interactions are governed by a variety of non-covalent forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects. The dicationic nature of the benzamidine groups at physiological pH suggests that electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA could play a significant role in the initial association.

Structural Analysis of this compound-Biological Macromolecule Interactions (e.g., Proteins, Nucleic Acids)

No crystal structures or NMR studies of this compound in complex with a protein or a nucleic acid are currently deposited in public databases like the Protein Data Bank. rcsb.orgrcsb.org For related aromatic diamidines, it is known that their planar, elongated shape allows them to fit snugly within the minor groove of DNA. The amidine groups are critical, forming specific hydrogen bonds with the N3 atoms of adenine (B156593) and O2 atoms of thymine (B56734) on the floor of the groove. It is plausible that this compound interacts in a similar fashion, but without direct structural evidence, this remains an educated hypothesis.

Specificity and Selectivity in this compound-Biomacromolecule Binding

The specificity and selectivity of a compound for its target are key determinants of its potential efficacy and safety. For DNA-binding agents, selectivity can manifest as a preference for certain base pair sequences (e.g., AT-rich vs. GC-rich) or specific DNA structures (e.g., B-DNA, Z-DNA, or G-quadruplexes). nih.gov Studies on various aromatic polyamidines have shown that their ability to inhibit interactions between DNA and proteins can vary depending on the number of amidine residues in the molecule. nih.gov

It is well-established that many dicationic diamidines exhibit a strong preference for binding to the minor groove of AT-rich DNA sequences. This selectivity arises because the narrowness of the minor groove in AT regions provides a snug fit for the ligand, and the pattern of hydrogen bond acceptors (N3 of adenine, O2 of thymine) is complementary to the amidine donor groups. The steric hindrance and the presence of an amino group from guanine (B1146940) in the minor groove generally disfavor binding to GC-rich regions. While it is highly probable that this compound follows this binding pattern, specific studies quantifying its selectivity for different DNA sequences or comparing its affinity for DNA versus various proteins are lacking.

Enzyme Kinetic Inhibition Studies of 4,4 Iminodibenzamidine

Characterization of Enzyme Inhibition by 4,4'-Iminodibenzamidine

This compound, also known as 4,4'-diamidinodiphenylamine, belongs to the class of aromatic diamidines, which are recognized as potent inhibitors of serine proteases. These enzymes play crucial roles in various physiological and pathological processes, making their inhibition a key area of therapeutic research. The inhibitory activity of aromatic diamidines is largely attributed to the presence of the positively charged amidine groups, which can interact with the negatively charged specificity pockets of serine proteases.

The characterization of enzyme inhibition by this compound and related compounds involves determining how the inhibitor affects the enzyme's catalytic activity. This is typically achieved by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor at varying substrate concentrations. Such studies have established that aromatic diamidines are effective inhibitors of several serine proteases, including trypsin, plasmin, and urokinase. nih.govnih.govnih.gov

The potency of an enzyme inhibitor is quantified by its inhibition constant (K_i), which represents the dissociation constant of the enzyme-inhibitor complex. A lower K_i value signifies a higher affinity of the inhibitor for the enzyme and thus greater inhibitory potency. For competitive inhibitors, K_i is the relevant constant. In cases of mixed inhibition, a second inhibition constant, K_i', which is the dissociation constant for the enzyme-substrate-inhibitor complex, is also determined.

Table 1: Inhibition Constants for a Related Aromatic Diamidine

| Inhibitor | Enzyme | K_i (M) |

| 4',4''-diamidino-2-hydroxy-1,4-diphenoxybutane | Urokinase | 3.18 x 10⁻⁶ |

Data extracted from a study on the inhibition of urokinase by aromatic diamidines. nih.gov

The mechanism of enzyme inhibition by this compound and other aromatic diamidines is predominantly competitive. nih.govscielo.br In competitive inhibition, the inhibitor molecule bears a structural resemblance to the natural substrate of the enzyme and competes for binding to the active site. The binding of the inhibitor to the active site prevents the substrate from binding, thereby inhibiting the enzyme's catalytic activity.

This competitive mechanism is consistent with the structure of this compound, which can mimic the side chains of arginine or lysine (B10760008) residues that are the natural substrates for many serine proteases. The positively charged amidine groups can form strong ionic interactions with the aspartate residue typically found at the bottom of the S1 specificity pocket of these enzymes. scielo.br

While competitive inhibition is the most commonly reported mechanism for this class of compounds, a thorough kinetic analysis would be required to definitively rule out other mechanisms such as non-competitive, uncompetitive, or mixed inhibition for this compound against specific enzymes.

Advanced Kinetic Modeling for this compound-Enzyme Interactions

To gain a more detailed understanding of the interaction between this compound and its target enzymes, advanced kinetic modeling techniques can be employed. These methods go beyond the simple determination of inhibition constants and mechanisms to provide deeper insights into the dynamics of the inhibition process.

Modern enzyme kinetic analysis relies heavily on non-linear regression to fit experimental data directly to the Michaelis-Menten equation and its derivatives for inhibited reactions. This approach is statistically more robust than the traditional linearization methods (e.g., Lineweaver-Burk plots) as it properly weights the data points and provides more accurate estimates of the kinetic parameters, including K_m, V_max, and K_i. For a competitive inhibitor like this compound, non-linear regression analysis of reaction velocity versus substrate concentration data at different inhibitor concentrations would allow for a precise determination of the K_i value.

Time-course methodology involves monitoring the progress of the enzymatic reaction over time, from the initial pre-steady-state phase to the steady-state and beyond. This approach can be particularly useful for studying inhibitors with slow-binding kinetics or those that exhibit time-dependent inhibition. By analyzing the full reaction progress curves, one can obtain detailed information about the rates of association and dissociation of the inhibitor with the enzyme. While there are no specific reports on the application of this methodology to this compound, it represents a powerful tool for a more comprehensive characterization of its inhibitory mechanism.

Identification of Specific Enzyme Targets for this compound and Its Derivatives

The structural features of this compound make it a potent inhibitor of a range of serine proteases. These enzymes are characterized by a catalytic triad (B1167595) (serine, histidine, and aspartate) in their active site and are involved in diverse physiological processes.

Specific enzyme targets for aromatic diamidines, and therefore likely targets for this compound, include:

Trypsin: A key digestive enzyme and a model serine protease used in many inhibition studies. nih.govnih.gov

Plasmin: The primary enzyme responsible for the breakdown of fibrin (B1330869) clots in the process of fibrinolysis. nih.govnih.gov

Urokinase (uPA): A plasminogen activator that plays a critical role in tissue remodeling, cell migration, and tumor invasion. nih.govnih.gov

Thrombin: A crucial enzyme in the blood coagulation cascade. nih.gov

Complement C1s: A component of the complement system, which is part of the innate immune response. nih.gov

The inhibition of these enzymes by this compound and its derivatives has potential therapeutic implications in areas such as thrombosis, inflammation, and cancer.

Table 2: Potential Enzyme Targets for this compound

| Enzyme | Physiological Role |

| Trypsin | Digestion |

| Plasmin | Fibrinolysis |

| Urokinase (uPA) | Plasminogen activation, tissue remodeling |

| Thrombin | Blood coagulation |

| Complement C1s | Innate immunity |

Proteomics-Based Approaches for Target Identification of this compound

Proteomics offers a powerful, unbiased approach to identify the cellular targets of a small molecule. Techniques such as activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) are utilized to enrich and identify protein targets from complex biological samples. These methods often involve the use of chemical probes derived from the molecule of interest to capture its interacting partners, which are then identified by mass spectrometry.

A review of the literature indicates that no proteomics-based studies have been published that specifically utilize this compound to identify its protein targets.

Biochemical Affinity Purification Methods for this compound Targets

Biochemical affinity purification is a classic and effective method for isolating and identifying the binding partners of a specific molecule. This technique typically involves immobilizing the compound of interest (the "bait") onto a solid support, such as chromatography beads, and then incubating it with a cell lysate. Proteins that bind to the bait are retained, while non-binding proteins are washed away. The captured proteins are then eluted and identified, often using mass spectrometry.

There are no published research articles describing the use of this compound as a bait molecule in affinity purification experiments to isolate and identify its specific cellular targets.

Genetic Interaction Studies in this compound Target Elucidation

Genetic interaction studies provide a powerful in-vivo approach to identify the targets of a compound and to understand its mechanism of action. These studies often involve screening for genetic mutations that confer resistance or hypersensitivity to the compound. The identification of such mutations can point to the direct target of the compound or to components of the cellular pathway affected by it. This approach is particularly well-suited for model organisms with well-characterized genetics.

Specific genetic interaction studies to elucidate the molecular target of this compound have not been reported in the scientific literature.

Computational Chemistry and Theoretical Modeling of 4,4 Iminodibenzamidine

Quantum Mechanical Studies of 4,4'-Iminodibenzamidine

Quantum mechanical methods, particularly Density Functional Theory (DFT), are foundational to understanding the electronic behavior of molecules. uci.eduarxiv.org These ab initio approaches solve the molecular Schrödinger equation without empirical parameters, offering a first-principles look at molecular properties. researchgate.net

Electronic structure calculations for this compound would reveal key details about its chemical reactivity and stability. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.org These MOs are associated with specific energy levels, and the distribution of electrons within them dictates the molecule's behavior. libretexts.orgcopernicus.org

A central aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally indicates higher chemical reactivity.

For this compound, the HOMO is expected to be delocalized across the π-systems of the phenyl rings and the imino bridge, reflecting the electron-rich nature of these regions. The LUMO, conversely, would likely be distributed over the same aromatic systems, representing the regions susceptible to nucleophilic attack. The amidine groups, with their nitrogen atoms, would also significantly contribute to the molecular orbital landscape, influencing both the HOMO and LUMO energies. rsc.org

A hypothetical population analysis, which partitions the electron density among the atoms, could provide insights into the partial charges on each atom. huntresearchgroup.org.uk In this compound, the nitrogen atoms of the amidine groups would be expected to carry a partial negative charge due to their high electronegativity, while the adjacent carbon atoms would be partially positive. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Table 1: Hypothetical Molecular Orbital Properties of this compound (Calculated using DFT)

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

| LUMO | -1.5 | π* orbitals of phenyl rings, C=N of amidines |

| HOMO | -6.2 | π orbitals of phenyl rings, p-orbital of imino N |

| HOMO-1 | -6.8 | π orbitals of phenyl rings |

This table presents hypothetical data for illustrative purposes.

Computational methods are also instrumental in mapping out the energetic landscape of chemical reactions. smu.edu Reaction pathway analysis allows chemists to follow the geometric and energetic changes as reactants transform into products, passing through a high-energy transition state. smu.edurowansci.com The transition state is a critical, fleeting configuration that represents the energy barrier that must be overcome for the reaction to proceed. rowansci.combath.ac.ukwikipedia.org

For the synthesis or reaction of this compound, computational modeling could be used to elucidate the reaction mechanism. For example, in a potential synthesis involving the cyclization to form a heterocyclic system, DFT calculations could identify the most favorable reaction pathway by comparing the activation energies of different proposed mechanisms. mdpi.com

Transition state modeling would involve locating the precise geometry of the transition state and calculating its energy. researchgate.netbath.ac.uk This information is invaluable for understanding the factors that control the reaction rate and selectivity. For instance, in a reaction involving the amidine groups of this compound, modeling could reveal whether the reaction proceeds through a concerted or a stepwise mechanism. semanticscholar.org

Table 2: Hypothetical Energy Profile for a Reaction Involving this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.5 |

| Intermediate | +5.2 |

| Second Transition State | +18.9 |

| Products | -10.3 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations of this compound

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations use classical mechanics to calculate the trajectory of atoms and molecules, providing insights into conformational changes and intermolecular interactions. nih.gov

In solution, a flexible molecule like this compound does not exist in a single, static conformation. Instead, it explores a range of different shapes, or conformers, due to the rotation around its single bonds. mdpi.comethz.ch MD simulations can track these conformational changes, revealing the most stable conformers and the energy barriers between them. copernicus.orgnih.gov

An MD simulation of this compound in a water box would show how the molecule's conformation is influenced by its interactions with the surrounding solvent molecules. rsc.orgnih.gov The phenyl rings might exhibit a certain degree of torsional freedom relative to each other, and the orientation of the amidine groups could also vary. Understanding these conformational dynamics is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to its target. beilstein-journals.orgmdpi.com

MD simulations are particularly powerful for studying how a molecule interacts with biological macromolecules like proteins or DNA. nih.govnih.gov These simulations can provide an atom-level view of the binding process and the stability of the resulting complex. frontiersin.orgplos.org

Given that many diamidine compounds are known to bind to the minor groove of DNA, an MD simulation could be used to model the interaction of this compound with a DNA double helix. biointerfaceresearch.com The simulation would show how the molecule fits into the minor groove and which specific interactions, such as hydrogen bonds and van der Waals forces, stabilize the complex. The simulation could also reveal how the binding of the molecule affects the conformation of the DNA itself.

Similarly, if this compound were to target a specific protein, MD simulations could be used to study the stability of the protein-ligand complex. nih.govnottingham.ac.uk The simulation would show how the molecule settles into the protein's binding pocket and how the protein's structure might change to accommodate the ligand.

Molecular Docking and Binding Site Analysis for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. ijmrhs.comresearchgate.netresearchgate.net It is a widely used tool in drug discovery for screening virtual libraries of compounds and for proposing binding modes. frontiersin.orgmdpi.com

A molecular docking study of this compound would involve computationally placing the molecule into the binding site of a target macromolecule and evaluating the binding affinity using a scoring function. nottingham.ac.uk For example, docking this compound into the minor groove of DNA could predict its most likely binding orientation and provide an estimate of its binding energy. mdpi.combiointerfaceresearch.com

Binding site analysis involves identifying the key residues or nucleotides that interact with the ligand. nih.govbiosolveit.debonvinlab.org This analysis can reveal which interactions are most important for binding and can guide the design of new molecules with improved affinity and selectivity. For this compound, a binding site analysis might show that the amidine groups form hydrogen bonds with specific base pairs in the DNA minor groove, while the phenyl rings make van der Waals contacts with the walls of the groove. mdpi.comnih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a DNA Minor Groove

| Parameter | Value |

| Binding Energy (kcal/mol) | -9.5 |

| Interacting DNA Bases | |

| Hydrogen Bonds | A12, T13 |

| Van der Waals Contacts | C10, G11, A14 |

| Key Interacting Groups on Ligand | |

| Amidine Group 1 | Hydrogen bonding |

| Amidine Group 2 | Hydrogen bonding |

| Phenyl Rings | Van der Waals interactions |

This table presents hypothetical data for illustrative purposes.

Protein-Ligand Docking Simulations with this compound

Protein-ligand docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govyoutube.com For this compound, docking simulations can elucidate its potential to inhibit various enzymes or modulate receptor activity by identifying key interactions within the protein's binding site.

Simulations are typically performed using software like AutoDock, which allows for the exploration of various conformations of the flexible ligand within the rigid or partially flexible binding pocket of a protein. nih.govyoutube.com The process involves defining a search space, typically a grid box encompassing the active site, and using a scoring function to evaluate and rank the generated poses based on their estimated binding free energy. biomedpharmajournal.org

The results of such simulations can reveal crucial interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, between this compound and amino acid residues. For instance, the positively charged amidine groups are expected to form strong salt bridges or hydrogen bonds with acidic residues like aspartate or glutamate, while the aromatic rings could engage in π-π stacking with residues such as phenylalanine, tyrosine, or tryptophan. biomedpharmajournal.org These computational predictions provide a structural hypothesis for the compound's mechanism of action and can guide further experimental validation. nih.gov To improve the reliability of docking, results are often refined using molecular dynamics (MD) simulations, which provide a more dynamic and physically robust evaluation of the protein-ligand complex's stability. nih.gov

Table 1: Illustrative Docking Results for this compound with a Hypothetical Protein Kinase This table illustrates the type of data generated from a docking simulation. The specific values and residues are hypothetical.

| Docking Pose | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | ASP145, GLU121 | Hydrogen Bond, Salt Bridge |

| 1 | -8.5 | PHE80 | π-π Stacking |

| 1 | -8.5 | LEU25, VAL33 | Hydrophobic (van der Waals) |

| 2 | -8.1 | GLU121, SER82 | Hydrogen Bond |

| 2 | -8.1 | TYR83 | π-π Stacking |

| 3 | -7.9 | ASP145, LYS45 (backbone) | Hydrogen Bond |

Nucleic Acid-Ligand Docking Simulations with this compound

Given its dicationic and planar structure, this compound is a prime candidate for binding to nucleic acids, particularly DNA. Docking simulations are essential for understanding the specificity and mode of this interaction. ipinnovative.com The compound is structurally analogous to known DNA minor groove binders like DAPI. Molecular docking studies on DAPI have shown its strong preference for the AT-rich regions of the DNA minor groove. ipinnovative.com

Simulations for this compound would similarly be conducted to predict its binding to various DNA sequences. Programs like AutoDock or HADDOCK can be used to model these interactions. ipinnovative.combonvinlab.org The positively charged amidine groups are hypothesized to interact with the negative electrostatic potential of the DNA minor groove, while the planar diphenylamine (B1679370) core would fit snugly within the groove's curvature. Van der Waals forces and hydrogen bonds with the base pairs' edges (specifically O2 of thymine (B56734) and N3 of adenine) are critical for stabilizing the complex. ipinnovative.com The binding energy can be calculated to quantify the affinity, providing a basis for comparing its interaction with different DNA sequences. ipinnovative.com

Table 2: Predicted Interactions from Docking of this compound into a DNA Minor Groove This table shows typical interactions observed for minor groove binders, applied here hypothetically to this compound.

| DNA Sequence | Binding Site | Predicted Binding Energy (kcal/mol) | Key Interactions |

| d(CGCGAATTCGCG)₂ | AATT | -9.2 | H-bonds with T7(O2), T8(O2); Electrostatic contacts |

| d(CGCGGGCCCGCG)₂ | GGGCCC | -6.5 | Weaker electrostatic contacts; Steric hindrance |

| d(ATATATATATAT)₂ | ATATAT | -9.8 | Extensive H-bonds and van der Waals contacts |

Flexible Docking Approaches for this compound Macromolecular Complexes

While rigid-receptor docking is computationally efficient, biological macromolecules are inherently flexible and can undergo conformational changes upon ligand binding—a phenomenon known as "induced fit". ijpras.com Flexible docking approaches account for this by allowing movement in the protein or nucleic acid, providing a more realistic and accurate prediction of the binding mode. ijpras.comresearchgate.net

For this compound, flexible docking is particularly important when modeling its interaction with proteins, where side-chain rearrangements in the binding pocket can significantly impact binding affinity. nih.govarxiv.org Methods like induced-fit docking (IFD) or ensemble docking, where the ligand is docked against multiple conformations of the receptor, can be employed. ijpras.com These techniques can reveal binding modes that would be missed by rigid docking and can better rationalize the compound's activity. arxiv.org Software suites have been developed that use incremental construction algorithms (like FLEXX) or genetic algorithms to handle the increased conformational complexity of a flexible system. psu.edumdpi.com The computational cost is higher, but the resulting models of the this compound complexes are often more predictive of the true binding state. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for this compound Derivatives

QSAR and SAR are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity. nih.govasianpubs.org For this compound, these studies are crucial for optimizing its structure to enhance potency and selectivity, transforming a lead compound into a potential drug candidate. nih.govnih.gov

Development of QSAR Models for this compound Analogues

QSAR modeling involves creating a mathematical equation that relates the variation in biological activity of a set of molecules to the variation in their physicochemical properties, or "descriptors". nih.gov To develop a QSAR model for analogues of this compound, a dataset of derivatives with measured biological activity (e.g., IC₅₀ values) is required.

The process involves several key steps:

Data Set Preparation : A series of this compound analogues is synthesized and their biological activity is measured. The dataset is divided into a training set (to build the model) and a test set (to validate its predictive power). frontiersin.org

Descriptor Calculation : For each molecule, a wide range of molecular descriptors are calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges) properties. shd-pub.org.rs

Model Building : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Deep Neural Networks (DNNs) are used to build a mathematical model linking the descriptors to the activity. nih.govjmchemsci.com

Model Validation : The model's robustness and predictive ability are rigorously tested using internal (e.g., cross-validation) and external validation with the test set. u-strasbg.frnih.gov Statistically significant models with high correlation coefficients (R²) and predictive R² values are considered reliable. researchgate.net

Table 3: Hypothetical Data for a QSAR Study of this compound Analogues This table illustrates the type of data used to build a QSAR model. R¹, R² represent substitution points on the phenyl rings.

| Compound | R¹ | R² | LogP | Molecular Weight | pIC₅₀ (Activity) |

| 1 | H | H | 1.5 | 253.3 | 6.2 |

| 2 | F | H | 1.8 | 271.3 | 6.5 |

| 3 | Cl | H | 2.2 | 287.7 | 6.8 |

| 4 | OCH₃ | H | 1.6 | 283.3 | 6.4 |

| 5 | NO₂ | H | 1.4 | 298.3 | 7.1 |

| 6 | Cl | Cl | 2.9 | 322.2 | 7.3 |

Identification of Key Structural Features Influencing this compound Activity

Structure-Activity Relationship (SAR) studies focus on understanding how specific changes to a molecule's structure affect its biological activity. For this compound derivatives, SAR analysis would systematically explore substitutions on the phenyl rings and modifications to the central imino linker or the terminal amidine groups.

Key questions addressed by SAR include:

Role of the Amidine Groups : These groups are typically essential for activity, especially in DNA binding or interaction with targets having negatively charged pockets, due to their positive charge at physiological pH. Their replacement would likely lead to a significant loss of potency.

Influence of Phenyl Ring Substituents : The introduction of substituents (e.g., halogens, alkyl, alkoxy groups) can modulate activity by altering the molecule's electronics, lipophilicity, and steric profile. For example, electron-withdrawing groups like nitro or chloro might enhance interactions with electron-rich pockets, while bulky groups could introduce steric clashes or improve selectivity.

These insights are typically derived by synthesizing and testing a library of related compounds and observing the resulting trends in activity. nih.gov

Predictive Modeling for Novel this compound Derivatives

A validated QSAR model serves as a powerful predictive tool. nih.gov It can be used to estimate the biological activity of novel, yet-to-be-synthesized derivatives of this compound. nih.gov This in silico screening allows chemists to prioritize the synthesis of compounds that are predicted to be most active, saving significant time and resources. researchgate.net

The QSAR equation provides direct insight into which properties are most important for activity. For example, a hypothetical model like: pIC₅₀ = 0.5 * LogP - 2.1 * (Steric_Bulk) + 7.3 * (Charge_on_Amidine) + C would suggest that increasing lipophilicity (LogP) and the positive charge on the amidine groups, while minimizing steric bulk, would lead to more potent compounds. Researchers can use such models to design a virtual library of new derivatives and calculate their predicted pIC₅₀, focusing experimental efforts only on the most promising candidates. nih.gov

Future Directions and Emerging Research Avenues for 4,4 Iminodibenzamidine

Integration of Artificial Intelligence and Machine Learning in 4,4'-Iminodibenzamidine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development, offering powerful tools to navigate the complexities of chemical and biological data. nih.govnih.gov For a compound like this compound, which possesses multiple amidine groups and has been noted for its antitumor potential, AI and ML can be leveraged to unlock new research possibilities. who.int

Predictive Modeling and Virtual Screening: Machine learning models can be trained on large datasets of chemical compounds to predict their biological activities. gpai.ai For this compound, ML algorithms such as Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNNs) can be employed to screen vast virtual libraries of its derivatives. nih.govmdpi.com This in silico approach can identify novel analogues with potentially improved properties, such as enhanced target affinity or better pharmacokinetic profiles, thus prioritizing the synthesis and experimental testing of the most promising candidates. mit.edu This significantly reduces the time and cost associated with traditional drug discovery pipelines. manning.com

Mechanism of Action and Target Identification: AI can analyze complex biological data, including genomic, proteomic, and transcriptomic data, to help elucidate the mechanism of action of this compound. By identifying patterns in how the compound affects cellular pathways, ML can generate hypotheses about its primary molecular targets. mdpi.com For instance, AI could be instrumental in analyzing data related to the RUNX1 transcription factor, a target in acute myeloid leukemia (AML), to predict the bioactivity of this compound or its analogues against this specific target. mdpi.com

Polypharmacology and Off-Target Effects: A significant challenge in drug development is understanding a compound's interaction with multiple targets (polypharmacology), which can lead to both therapeutic benefits and adverse effects. AI models can predict potential off-target interactions for this compound, providing a more comprehensive understanding of its biological activity. This predictive capability is crucial for anticipating potential side effects and for repurposing the compound for new therapeutic indications.

Table 1: Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Virtual Screening | High-throughput screening of virtual compound libraries to identify novel derivatives with desired properties. | Accelerates the discovery of new, more potent analogues of this compound. manning.com |

| Bioactivity Prediction | Using algorithms to predict the biological activity and potency of compounds against specific targets. mdpi.com | Enables rapid assessment of therapeutic potential and prioritization of compounds for synthesis. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models to correlate chemical structure with biological activity. | Guides the rational design of new derivatives with improved efficacy and reduced toxicity. |

| Target Deconvolution | Analyzing large-scale biological data to identify the molecular targets of this compound. | Deepens the understanding of its mechanism of action and potential therapeutic applications. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds. | Facilitates early-stage assessment of drug-likeness and potential liabilities. |

Advanced Spectroscopic and Analytical Techniques for this compound Characterization in Complex Systems

The accurate characterization of this compound and its metabolites within complex biological matrices is fundamental to understanding its behavior in vivo. Advanced spectroscopic and analytical techniques offer unprecedented sensitivity and specificity, enabling detailed investigation of the compound's interactions in its physiological environment. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, coupled with liquid chromatography (LC), are indispensable for the quantitative and qualitative analysis of this compound in biological samples. HRMS allows for the precise identification of the parent compound and its metabolites, even at very low concentrations, which is critical for pharmacokinetic and metabolism studies.

Advanced NMR Spectroscopy: Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed information about molecular structure and dynamics. numberanalytics.com Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to unambiguously determine the structure of novel derivatives or metabolites of this compound. Furthermore, NMR can be used to study its binding interactions with target macromolecules, providing insights into the structural basis of its activity.

Vibrational Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can detect molecules at very low concentrations. numberanalytics.commdpi.com SERS could be developed as a tool to detect and quantify this compound in cellular environments or biofluids, potentially enabling real-time monitoring of its uptake and distribution. unizar-csic.es Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, can be used to study the compound's functional groups and its interactions with biological membranes or proteins. researchgate.netmdpi.com

Table 2: Advanced Analytical Techniques for this compound Studies

| Technique | Application | Information Gained |

|---|---|---|

| LC-HRMS | Metabolite identification and quantification in biological fluids. | Precise mass and structural information of metabolites; pharmacokinetic profiles. |

| 2D NMR Spectroscopy | Structural elucidation of derivatives and binding studies with target proteins. | Detailed molecular structure, conformation, and intermolecular interactions. numberanalytics.com |

| SERS | Ultrasensitive detection in complex biological matrices. | Detection at low concentrations, potential for cellular imaging and real-time monitoring. numberanalytics.comunizar-csic.es |

| FTIR Spectroscopy | Studying interactions with biological macromolecules. | Information on changes in chemical bonds and functional groups upon binding. researchgate.net |

| Chiral Chromatography | Separation of potential stereoisomers. | Analysis of enantiomeric purity and differential biological activity. europa.eu |

Development of Novel Research Tools and Methodologies for this compound Studies

Progress in understanding and utilizing this compound also relies on the development of new research tools and methodologies that can provide deeper biological insights.

Designer Cell Lines and Organoids: The use of CRISPR-Cas9 gene-editing technology allows for the creation of designer cell lines where specific genes related to the suspected targets of this compound are knocked out or modified. These cellular models can be used to validate drug targets and elucidate mechanisms of resistance. Furthermore, three-dimensional (3D) organoid cultures that more closely mimic the complexity of human tissues can provide a more accurate platform for testing the efficacy and toxicity of this compound and its analogues compared to traditional 2D cell cultures.

In Situ Target Engagement Assays: Developing novel assays that can measure the engagement of this compound with its target protein directly within living cells is a key research goal. Techniques such as the cellular thermal shift assay (CETSA) or photoaffinity labeling could be adapted for this purpose. These tools provide direct evidence of target binding in a physiological context, which is crucial for confirming the mechanism of action.

High-Throughput Screening (HTS) Platforms: The development of more sophisticated HTS platforms is essential for efficiently screening large numbers of derivatives. This includes miniaturized assays, automated liquid handling, and high-content imaging systems that can simultaneously measure multiple cellular parameters. These platforms, when combined with AI-driven data analysis, can dramatically accelerate the pace of discovery for new therapeutic leads based on the this compound scaffold.

Table 3: Novel Research Tools and Their Applications

| Research Tool/Methodology | Purpose | Potential Contribution to Research |

|---|---|---|

| CRISPR-Cas9 Edited Cells | Target validation and resistance mechanism studies. | Confirms the specific molecular targets and pathways affected by the compound. |

| 3D Organoid Cultures | More physiologically relevant efficacy and toxicity testing. | Provides more predictive data on how the compound will behave in human tissues. |

| Cellular Thermal Shift Assay (CETSA) | Measuring target engagement in living cells. | Offers direct proof of the compound binding to its intended target in situ. |

| High-Content Imaging | Multiparametric analysis of cellular responses. | Enables a detailed, systems-level understanding of the compound's effects on cells. |

| Web-enabled Clinical Trials | Remote monitoring and data capture in clinical studies. | Can enhance participant engagement and improve the efficiency of clinical evaluation. nih.gov |

Q & A

Q. Q1. What are the recommended synthetic routes for 4,4'-Iminodibenzamidine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling reactions of benzamidine derivatives under controlled conditions. For example, analogous compounds like 3,3′-diamino-5,5′-diphenyl-4,4′-biphenyldiol are synthesized via multi-step reactions with yields exceeding 98% when using catalysts like Pd/C under inert atmospheres . Purity optimization requires rigorous purification via recrystallization or chromatography, validated by HPLC (>99% area%) and NMR spectroscopy to confirm structural integrity .

Basic Research: Structural and Spectroscopic Analysis

Q. Q2. Which analytical techniques are critical for confirming the molecular structure of this compound derivatives?

Methodological Answer:

- X-ray crystallography resolves crystal structures, as demonstrated for tri-nuclear Ni(II) coordination polymers using asymmetrical tetracarboxylic acids .

- FT-IR spectroscopy identifies functional groups (e.g., imine and amide bonds), while 1H/13C NMR confirms proton environments and symmetry .

- Elemental analysis validates empirical formulas, with deviations <0.3% indicating high purity .

Advanced Research: Coordination Chemistry

Q. Q3. How does this compound function in coordination polymers, and what factors influence its structural assembly?

Methodological Answer: The compound acts as a bridging ligand via its imino and amidine groups. Structural assembly depends on:

- Metal ion choice : Transition metals (e.g., Ni(II)) favor octahedral geometries, as seen in [Ni₃(μ₃-O)] complexes .

- Solvent systems : Hydrothermal synthesis (e.g., water/DMF mixtures) promotes crystallinity .

- Auxiliary ligands : Co-ligands like 4,4′-bipyridine enhance dimensionality, forming 2D/3D frameworks .

Advanced Research: Mechanistic Studies

Q. Q4. How can researchers resolve discrepancies in reported spectroscopic data for this compound complexes?

Methodological Answer:

- Reproducibility checks : Validate synthesis conditions (e.g., temperature, stoichiometry) to minimize batch variations .

- Advanced spectroscopy : Use solid-state NMR to distinguish polymorphic forms or XPS to confirm oxidation states .

- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra to identify conformational isomers .

Advanced Research: Functional Material Design

Q. Q5. What strategies enhance the thermal stability of this compound-based polymers for high-temperature applications?

Methodological Answer:

- Rigid backbone incorporation : Integrate aromatic spacers (e.g., biphenyl groups) to reduce chain mobility, as seen in polybenzoxazole derivatives .

- Crosslinking : Use thermal curing to form covalent networks, improving decomposition temperatures (Td >400°C) .

- Thermogravimetric analysis (TGA) : Monitor weight loss profiles to optimize annealing protocols .

Data Contradiction Analysis

Q. Q6. Why do reported conductivity values for this compound-based materials vary across studies?

Methodological Answer:

- Doping effects : Trace impurities (e.g., residual solvents) alter charge transport properties. Conductivity measurements should use ultra-dry samples under inert atmospheres .

- Morphological factors : Grain boundaries in polycrystalline samples reduce conductivity. Use SEM/TEM to correlate microstructure with electrical data .

- Measurement protocols : Standardize four-probe methods to minimize contact resistance errors .

Advanced Analytical Techniques

Q. Q7. What advanced methodologies are used to study the photoresponsive behavior of this compound derivatives?

Methodological Answer:

- UV-vis spectroscopy : Track isomerization kinetics (e.g., cis-trans transitions) under controlled irradiation .

- Time-resolved fluorescence : Quantify excited-state lifetimes to assess energy transfer efficiency .

- Single-crystal X-ray diffraction : Capture structural changes during photoirradiation .

Computational Modeling

Q. Q8. How can molecular dynamics (MD) simulations guide the design of this compound-based drug delivery systems?

Methodological Answer:

- Binding affinity studies : Use docking simulations to predict interactions with biological targets (e.g., DNA/proteins) .

- Solubility prediction : Calculate partition coefficients (logP) to optimize amphiphilicity for micelle formation .

- Release kinetics : Model diffusion rates through polymer matrices under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.